3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-11-19(22-12-15-7-5-6-10-21-15)25-20(24-14)17(13-23-25)16-8-3-4-9-18(16)26-2/h3-11,13,22H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJOHTBPUIAKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its potential as an antimycobacterial agent. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a core structure that includes a methoxyphenyl group at the 3-position, a methyl group at the 5-position, and a pyridin-2-ylmethyl group at the nitrogen atom. Its molecular formula is with a molecular weight of approximately 345.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 950391-91-0 |
The primary biological activity of this compound is its inhibition of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb). Studies indicate that it binds between specific subunits of the ATP synthase enzyme, disrupting ATP synthesis and leading to bacterial cell death . This mechanism positions it as a promising candidate for tuberculosis treatment.
Structure-Activity Relationships (SAR)
Research has demonstrated that variations in the structure of pyrazolo[1,5-a]pyrimidines significantly influence their biological activity. For instance:
- Substituent Variations : The presence of different substituents at the 3 and 5 positions can enhance or diminish activity against M.tb. Compounds with small substituents at these positions tend to retain higher potency compared to those with bulkier groups .
- In Vitro Activity : In vitro assays have shown that this compound exhibits potent growth inhibition of M.tb with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL .
Case Studies
- Antimycobacterial Activity : A study evaluated several pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. The findings indicated that compounds with specific modifications at the 7-position demonstrated enhanced activity against M.tb in culture settings .
- Toxicity Profile : The compound has been assessed for hERG liability—an important factor in drug development concerning cardiac safety. Results indicated low hERG liability, suggesting a favorable safety profile for further development .
- Pharmacokinetics : Preliminary studies on mouse and human liver microsomal stability showed promising results, indicating that the compound could maintain effective concentrations in vivo without rapid metabolism .
Potential Therapeutic Applications
Beyond its antimycobacterial properties, there is emerging evidence that pyrazolo[1,5-a]pyrimidines may possess additional therapeutic benefits:
- Anticancer Properties : Some studies suggest that derivatives may also act as selective protein inhibitors with anticancer potential due to their ability to modulate various signaling pathways involved in cell proliferation and survival .
- Psychopharmacological Effects : Similar compounds have been investigated for their potential use as anxiolytics or antidepressants, although more research is necessary to establish these effects conclusively .
Comparaison Avec Des Composés Similaires
Substituent Effects at the 3-Position
The 3-position of the pyrazolo[1,5-a]pyrimidine scaffold is critical for target binding. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) at the 3-position enhance antimycobacterial activity compared to electron-donating groups (e.g., 2-methoxy) .
- The 2-methoxyphenyl group in the target compound may reduce steric hindrance but could compromise binding affinity due to decreased electron-withdrawing effects .
Substituent Effects at the 5-Position
The 5-position influences solubility and metabolic stability:
Key Observations :
Modifications to the 7-Amine Side Chain
The pyridin-2-ylmethylamine side chain is conserved in many analogs, but substitutions on the pyridine ring alter pharmacokinetics:
Key Observations :
- Hydrophilic groups (e.g., methoxy, piperazinyl) on the pyridine ring reduce solubility but may enhance target engagement .
- The unmodified pyridin-2-ylmethylamine in the target compound likely balances lipophilicity and solubility.
Research Findings and Implications
Antimycobacterial Activity
- Analogs with 3-(4-fluorophenyl) and 5-alkyl/aryl groups (e.g., Compound 32) exhibit sub-micromolar IC₅₀ values against M. tb, attributed to optimal ATP synthase binding .
- The target compound’s 2-methoxyphenyl group may reduce potency compared to 4-fluorophenyl analogs but could mitigate toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
